

# 1-Ethyl-2-phenyl-1H-indole chemical structure and numbering

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## Compound of Interest

Compound Name: **1-Ethyl-2-phenyl-1H-indole**

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An In-depth Technical Guide to **1-Ethyl-2-phenyl-1H-indole**: Structure, Synthesis, and Applications

## Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous natural products and synthetic pharmaceuticals.<sup>[1]</sup> This guide provides a detailed examination of a specific derivative, **1-Ethyl-2-phenyl-1H-indole** (CAS No: 13228-39-2). We will dissect its molecular architecture, including the formal IUPAC numbering system, and present its key physicochemical and spectroscopic properties. A significant focus is placed on its synthesis, with a thorough exploration of the classic Fischer Indole Synthesis, including mechanistic insights and a detailed experimental protocol. Finally, the guide contextualizes the importance of the 2-phenylindole motif within contemporary drug discovery, highlighting its established biological activities and the potential of **1-Ethyl-2-phenyl-1H-indole** as a valuable building block for developing novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this versatile heterocyclic compound.

## Molecular Structure and Physicochemical Properties

A foundational understanding of a molecule's structure and properties is critical for its application in synthetic and medicinal chemistry. This section details the precise atomic

arrangement, nomenclature, and key physical and spectral data for **1-Ethyl-2-phenyl-1H-indole**.

## Chemical Structure and IUPAC Numbering

**1-Ethyl-2-phenyl-1H-indole**, with the molecular formula  $C_{16}H_{15}N$ , is an aromatic heterocyclic compound.<sup>[2][3]</sup> Its structure is characterized by a bicyclic indole core, which consists of a benzene ring fused to a five-membered pyrrole ring.<sup>[4]</sup> The "1H" designation in the name specifies the position of the single hydrogen atom on the nitrogen in the parent indole ring, although in this derivative, it is substituted. In this specific molecule, an ethyl group is attached at the nitrogen atom (position 1), and a phenyl group is bonded to the carbon at position 2.<sup>[4]</sup>

The standard IUPAC numbering for the indole ring system begins with the nitrogen atom as position 1, proceeds around the pyrrole ring to position 3, and then continues around the benzene ring from position 4 to 7. The carbon atoms at the ring fusion are designated 3a and 7a.

Caption: Chemical structure and IUPAC numbering of **1-Ethyl-2-phenyl-1H-indole**.

## Physicochemical Properties

The arrangement of the ethyl and phenyl groups on the indole core dictates the compound's physical characteristics, such as its solubility and electronic properties.<sup>[4]</sup> The phenyl group at the C2 position adds steric bulk and contributes significantly to the molecule's  $\pi$ -electron system.<sup>[4]</sup> Key quantitative properties are summarized below.

Property	Value	Source
CAS Number	13228-39-2	<a href="#">[2]</a>
Molecular Formula	C <sub>16</sub> H <sub>15</sub> N	<a href="#">[2]</a>
Molecular Weight	221.30 g/mol	<a href="#">[2]</a>
Appearance	White to pale yellow or tan crystalline solid	<a href="#">[4]</a> <a href="#">[5]</a>
Melting Point	85-86 °C	<a href="#">[5]</a>
Boiling Point	209 °C at 19 mmHg	<a href="#">[5]</a>
Solubility	Slightly soluble in water; soluble in organic solvents like ethanol and dichloromethane.	<a href="#">[5]</a>

## Spectroscopic Profile

Structural elucidation and confirmation are typically achieved through spectroscopic methods. For **1-Ethyl-2-phenyl-1H-indole**, mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provide definitive characterization.

- Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak [M]<sup>+</sup> at m/z = 221, corresponding to the molecular weight of the compound.[\[2\]](#)
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR spectroscopy is crucial for confirming the placement of the substituent groups. The spectrum would show characteristic signals for the ethyl group (a quartet for the -CH<sub>2</sub>- and a triplet for the -CH<sub>3</sub>) and distinct aromatic protons from both the phenyl and indole ring systems.[\[6\]](#) <sup>13</sup>C NMR would similarly show the expected number of unique carbon signals.

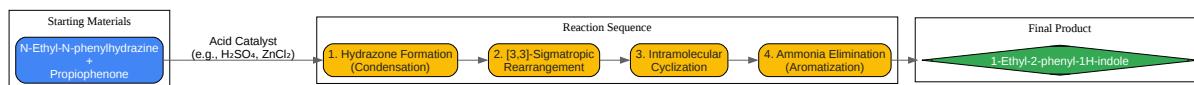
## Synthesis and Mechanistic Insights

The construction of the indole scaffold is a well-established area of organic chemistry. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a primary and versatile method for preparing a wide range of indole derivatives, including **1-Ethyl-2-phenyl-1H-indole**.  
[\[7\]](#)

## The Fischer Indole Synthesis: Mechanism

This reaction produces an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.<sup>[7][8]</sup> The synthesis proceeds through a series of well-defined steps:

- **Hydrazone Formation:** The reaction begins with the acid-catalyzed condensation of a substituted phenylhydrazine with a ketone to form a phenylhydrazone intermediate.<sup>[9]</sup>
- **Tautomerization:** The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.<sup>[7]</sup>
- **[7][7]-Sigmatropic Rearrangement:** This is the key bond-forming step. Following protonation, the enamine undergoes a concerted, pericyclic<sup>[7][7]</sup>-sigmatropic rearrangement, which temporarily disrupts the aromaticity of the benzene ring to form a di-imine intermediate.<sup>[8]</sup> <sup>[10]</sup>
- **Rearomatization and Cyclization:** The intermediate quickly rearomatizes. The newly formed amino group then attacks the imine carbon in an intramolecular fashion to form the five-membered ring.<sup>[11]</sup>
- **Ammonia Elimination:** Under the acidic conditions, the resulting aminal intermediate eliminates a molecule of ammonia (NH<sub>3</sub>) to generate the final, energetically favorable aromatic indole ring system.<sup>[7][9]</sup>



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Caption: General workflow for the Fischer Indole Synthesis of **1-Ethyl-2-phenyl-1H-indole**.

## Experimental Protocol: Fischer Indole Synthesis

The following protocol is a representative, self-validating procedure for the synthesis of **1-Ethyl-2-phenyl-1H-indole**. The success of the reaction is validated by the isolation and characterization of the final product, which should match the known properties outlined in Section 1.

#### Materials:

- N-Ethyl-N-phenylhydrazine
- Propiophenone
- Polyphosphoric acid (PPA) or Zinc Chloride ( $ZnCl_2$ ) as catalyst<sup>[7]</sup><sup>[8]</sup>
- Ethanol (for recrystallization)
- Toluene (as solvent)
- Standard laboratory glassware, heating mantle, and magnetic stirrer
- Thin-Layer Chromatography (TLC) apparatus for reaction monitoring

#### Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of N-Ethyl-N-phenylhydrazine and propiophenone in toluene.
- Catalyst Addition: Slowly add the acid catalyst (e.g., 0.5 equivalents of  $ZnCl_2$  or an excess of PPA) to the stirred mixture. The addition may be exothermic.
- Heating and Reflux: Heat the reaction mixture to reflux (approximately 110 °C for toluene). Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the appearance of a new, UV-active spot corresponding to the indole product. The reaction typically takes several hours.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it over ice water. If PPA was used, the mixture will be viscous and may require vigorous stirring.

- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the organic product with a suitable solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
- Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure **1-Ethyl-2-phenyl-1H-indole**.
- Characterization: Confirm the identity and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry, comparing the data to established literature values.[\[6\]](#)

## Relevance in Research and Drug Development

The indole scaffold is of immense interest to medicinal chemists due to its presence in a vast array of biologically active compounds and its ability to participate in various biological interactions.[\[1\]](#)

## The 2-Phenylindole Motif as a Pharmacophore

The 2-phenylindole core, in particular, has been identified as a privileged structure for targeting several biological pathways. Derivatives bearing this motif have demonstrated potent activity in multiple therapeutic areas:

- Anticancer Activity: Numerous studies have highlighted 2-phenylindole derivatives as potent anticancer agents.[\[12\]](#)[\[13\]](#) They have been shown to act through mechanisms such as the inhibition of tubulin polymerization, which leads to mitotic arrest and apoptosis in cancer cells.[\[12\]](#) Furthermore, some analogs have been found to bind to estrogen receptors, making them relevant for hormone-dependent cancers like breast cancer.[\[13\]](#)
- Anti-inflammatory Effects: The 2-phenylindole scaffold is also associated with significant anti-inflammatory properties. Some derivatives have been shown to inhibit cyclooxygenase

(COX) enzymes or suppress pro-inflammatory signaling pathways, such as the NF-κB pathway.[12]

- **Antimicrobial and Antiviral Potential:** The versatile indole core has been explored for developing agents against various pathogens.[14] Research has shown that specific 2-phenylindole derivatives possess antibacterial, antifungal, and antiviral activities.[12]

The specific substitution of an ethyl group at the N1 position, as in **1-Ethyl-2-phenyl-1H-indole**, can modulate the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets compared to its N-unsubstituted or N-methylated counterparts. This makes it a valuable lead compound or intermediate for further chemical modification and optimization in drug discovery programs.

## Conclusion

**1-Ethyl-2-phenyl-1H-indole** is a well-defined heterocyclic compound with a structure that is readily confirmed by modern spectroscopic techniques. Its synthesis is reliably achieved through the historic yet powerful Fischer Indole Synthesis, a testament to the enduring utility of classic organic reactions. The core 2-phenylindole motif is a validated pharmacophore, particularly in the fields of oncology and anti-inflammatory research. Therefore, **1-Ethyl-2-phenyl-1H-indole** represents not just a distinct chemical entity, but a strategic platform for the design and development of next-generation therapeutic agents.

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## References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-ethyl-2-phenyl-1H-indole | C16H15N | CID 83248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]

- 4. nbinno.com [nbinno.com]
- 5. chembk.com [chembk.com]
- 6. 1-Ethyl-2-phenylindole(13228-39-2) 1H NMR spectrum [chemicalbook.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. youtube.com [youtube.com]
- 12. omicsonline.org [omicsonline.org]
- 13. researchgate.net [researchgate.net]
- 14. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
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